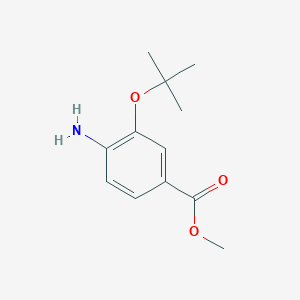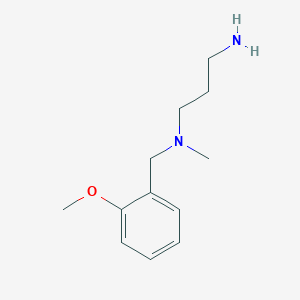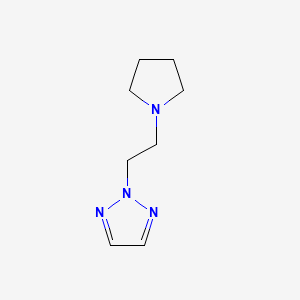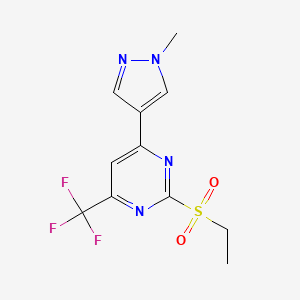![molecular formula C14H22N6O2S B2755078 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide CAS No. 1209539-79-6](/img/structure/B2755078.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyrazolo[3,4-d]pyrimidine ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazolo[3,4-d]pyrimidine rings, along with the ethanesulfonamide group . The exact structure would depend on the specific locations of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Anti-Breast Cancer Evaluation
A study on the synthesis and anti-breast cancer evaluation of novel N-(guanidinyl)benzenesulfonamides, which bear a structural resemblance to the specified compound, demonstrated promising anticancer activity against the human tumor breast cell line MCF7. These sulfonamides, featuring biologically active pyrazole, pyrimidine, and pyridine moieties, showcased IC50 values ranging from 49.5 to 70.2 μM. This research emphasizes the potential of such compounds in developing effective treatments for breast cancer (Ghorab, El-Gazzar, & Alsaid, 2014).
Tuberculosis Inhibitors
Another application involves the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's relevance in combating tuberculosis. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity. One of the compounds showed promising results against all tests with significant inhibition metrics, underlining the compound's potential in tuberculosis treatment strategies (Jeankumar et al., 2013).
Corrosion Inhibition
Research into the corrosion inhibition properties of piperidine derivatives for the protection of iron surfaces from corrosion demonstrated the compound's applicability in material science. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors and inhibition efficiencies, providing insights into the compound's protective capabilities against metal corrosion (Kaya et al., 2016).
Anticancer and Anti-Inflammatory Agents
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showed these compounds' dual functionality. This underscores the versatility of such molecular frameworks in developing therapeutic agents with both anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
作用機序
The mechanism of action of this compound would likely depend on its intended use. For example, many compounds containing a piperidine ring have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .
特性
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-2-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-3-5-8-19/h10-11,18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STURZISYJPLTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)
![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)



![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)
![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)
